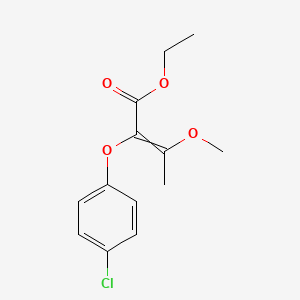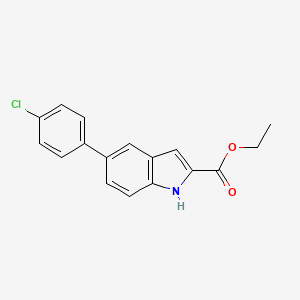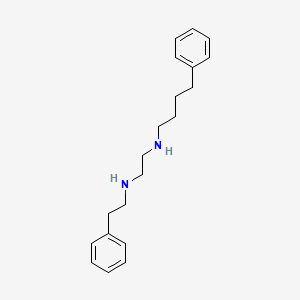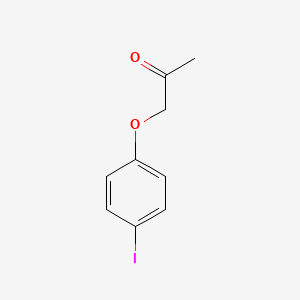![molecular formula C15H12F17N2O4- B14230552 2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate CAS No. 821806-55-7](/img/structure/B14230552.png)
2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate is a fluorinated organic compound. It is characterized by its long perfluorinated alkyl chain, which imparts unique properties such as high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate typically involves the following steps:
Preparation of the Perfluorinated Alcohol: The starting material, 6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-ol, is synthesized through telomerization or electrochemical fluorination.
Formation of the Carbonate Intermediate: The alcohol is reacted with phosgene or a phosgene substitute to form the corresponding carbonate.
Reaction with Hydrazine: The carbonate intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Fluorinated Precursors: Using large quantities of perfluorinated alcohols.
Automated Reaction Systems: Employing automated systems to control reaction conditions precisely.
Purification and Quality Control: Utilizing advanced purification techniques such as distillation and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the hydrazine moiety.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Alkylated derivatives of the compound.
Oxidation Products: Oxidized forms such as carbonyl compounds.
Reduction Products: Reduced hydrazine derivatives.
Scientific Research Applications
2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic Acid (PFOA): Another fluorinated compound with similar hydrophobic properties.
Perfluorooctanesulfonic Acid (PFOS): Known for its use in industrial applications and environmental persistence.
Uniqueness
2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate stands out due to its unique combination of a long perfluorinated chain and a hydrazine moiety, providing distinct chemical reactivity and stability.
Properties
CAS No. |
821806-55-7 |
|---|---|
Molecular Formula |
C15H12F17N2O4- |
Molecular Weight |
607.24 g/mol |
IUPAC Name |
N-(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptadecafluorotridecan-3-yloxycarbonylamino)carbamate |
InChI |
InChI=1S/C15H13F17N2O4/c1-2-5(38-7(37)34-33-6(35)36)3-4-8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h5,33H,2-4H2,1H3,(H,34,37)(H,35,36)/p-1 |
InChI Key |
QZGIHIKHQNHNND-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)NNC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol](/img/structure/B14230470.png)


![{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14230487.png)
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
![{[(2R)-Pent-3-yn-2-yl]oxy}benzene](/img/structure/B14230494.png)
![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)


![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
